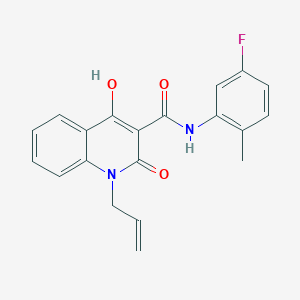

1-allyl-N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-allyl-N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied for their potential as therapeutic agents, including their role as ligands for peripheral benzodiazepine receptors (PBR) . These receptors are involved in various physiological processes and are implicated in several pathological conditions, making them a target for diagnostic and therapeutic applications.

Synthesis Analysis

The synthesis of quinoline derivatives typically involves the formation of the quinoline ring followed by functionalization at various positions to achieve the desired biological activity. In the context of the provided papers, similar compounds have been synthesized for the purpose of developing radioligands for PBR imaging with positron emission tomography (PET) . The synthesis involves N-methylation of desmethyl precursors and subsequent radiolabeling with carbon-11 or fluorine-18. The synthesis of related compounds, such as 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides, has been reported to be straightforward, involving halogenation and cyclization reactions .

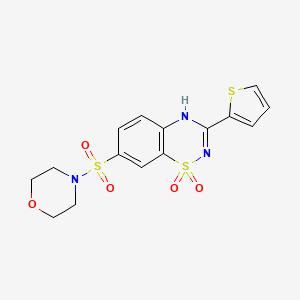

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The specific compound has a hydroxy group at the 4-position, a carboxamide group at the 3-position, and a fluorinated methylphenyl group, which may influence its binding affinity and selectivity towards PBR . The presence of the allyl group could potentially be involved in further chemical modifications or play a role in the biological activity of the compound.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including halogenation, which can lead to cyclization and the formation of new heterocyclic rings such as oxazoles . The reactivity of these compounds under bromination conditions has been studied, revealing that different substituents on the quinoline ring can lead to distinct reaction pathways and products . These reactions are important for the structural diversification of quinoline-based compounds and can significantly affect their pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinoline ring. The introduction of a fluorine atom, for example, can increase the lipophilicity of the compound, which may affect its ability to cross biological membranes and its overall pharmacokinetic profile . The specific activities of these compounds, such as their analgesic properties, have been evaluated, indicating their potential therapeutic applications . The radiolabeled derivatives have been characterized by their radiochemical purity, yield, and specific radioactivity, which are critical parameters for their use in PET imaging .

Scientific Research Applications

Synthetic Chemistry Applications

- The study by Trost, Dogra, and Franzini (2004) illustrates the use of terminally substituted allyl systems in Mo-catalyzed asymmetric allylic alkylation, highlighting the versatility of such compounds in synthetic chemistry for producing products with high enantioselectivity Trost, B., Dogra, K., & Franzini, M. (2004). Journal of the American Chemical Society.

- Lin et al. (2015) explored the synthesis of diallyl-containing polyimide, demonstrating the influence of allyl groups on the thermal properties and dimensional stability of thermosetting polyimides, which could have implications in material science and engineering Lin, C., Wong, T. I., Wang, M., Chang, H., & Juang, T. (2015). Journal of Polymer Science Part A.

Medicinal Chemistry and Biological Activities

- Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones, including compounds structurally similar to the query compound, and assessed their antimicrobial activities, indicating potential applications in the development of new antimicrobial agents Patel, N., & Patel, S. D. (2010). Medicinal Chemistry Research.

- Funk et al. (2015) described the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives and evaluated their cytotoxic activity against various cancer and non-malignant cell lines, suggesting the potential of such compounds in cancer research Funk, P., Motyka, K., Džubák, P., Znojek, P., Gurská, S., Kusz, J., McMaster, C., Hajdůch, M., & Soural, M. (2015). RSC Advances.

Material Science and Engineering

- Bayramov et al. (2020) explored the use of 1-allyl-2-propargyloxy-3-aminomethylbenzenes as acid corrosion inhibitors and antimicrobial additives to cutting fluids, showcasing the multifunctional application of allyl-containing compounds in industrial applications Bayramov, M., Askarova, G., Mehdiyeva, G. M., Agayeva, M. A., Mammadov, I. G., Mammadova, P., & Jafarzadeh, S. (2020). Russian Journal of Applied Chemistry.

properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1-prop-2-enylquinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-3-10-23-16-7-5-4-6-14(16)18(24)17(20(23)26)19(25)22-15-11-13(21)9-8-12(15)2/h3-9,11,24H,1,10H2,2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJTYBMYFFQAEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-allyl-N-(5-fluoro-2-methylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-1-benzofuran-3-one](/img/structure/B3018179.png)

![(trans,trans)-3,4-Difluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B3018180.png)

![(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(cyclohexyl)methanone](/img/structure/B3018181.png)

![8-Benzyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid hydrochloride](/img/structure/B3018187.png)

![3-chloro-N-(5-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B3018188.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3018199.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B3018200.png)

![3-(3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}phenyl)-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3,5-benzoxadiazocin-4-one](/img/structure/B3018201.png)